molecular formula C20H35BrN2O4 B1389835 Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219298-72-2

Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1389835
CAS No.: 1219298-72-2
M. Wt: 447.4 g/mol
InChI Key: PTXBWGLKLYEBIP-UHFFFAOYSA-N
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Description

Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of dodecyl acetate with 2-bromoacetyl bromide and piperazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted piperazine derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets within cells. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl 2-[1-(2-chloroacetyl)-3-oxo-2-piperazinyl]acetate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.

    Dodecyl 2-[1-(2-fluoroacetyl)-3-oxo-2-piperazinyl]acetate: Similar structure but with a fluoroacetyl group instead of a bromoacetyl group.

Uniqueness

Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity compared to its chloroacetyl and fluoroacetyl analogs. The bromoacetyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

dodecyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BrN2O4/c1-2-3-4-5-6-7-8-9-10-11-14-27-19(25)15-17-20(26)22-12-13-23(17)18(24)16-21/h17H,2-16H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXBWGLKLYEBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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